molecular formula C13H20Cl2N2 B3094874 N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride CAS No. 1261232-70-5

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride

Cat. No. B3094874
CAS RN: 1261232-70-5
M. Wt: 275.21 g/mol
InChI Key: HBOJSMCFWKBEPJ-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride is a chemical compound with the empirical formula C9H12ClN3 and a molecular weight of 197.66 g/mol . It belongs to the class of guanidine derivatives and contains a piperidine ring substituted with a chlorobenzyl group. The compound’s structure consists of a piperidine nitrogen, a methyl group, and a 4-chlorobenzyl moiety.


Synthesis Analysis

The synthesis of This compound involves the reaction of benzylamine with 4-carboxybenzaldehyde in ethanol . The resulting compound is verified using single-crystal X-ray diffraction, which confirms its structure.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including oxidation, substitution, and complexation. For instance, under specific conditions, it can be oxidized to 4-chlorobenzaldehyde .

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds like N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride are significant in the chemical industry. Advanced Oxidation Processes (AOPs) have been proven effective for the mineralization and degradation of such nitrogen-containing compounds. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides. These processes are pivotal in addressing the global concern over toxic and hazardous nitrogen-containing compounds in water, offering a pathway to efficient degradation and improving treatment schemes (Bhat & Gogate, 2021).

Synthetic Routes and Structural Properties

The compound's structural properties and synthetic routes are explored to enhance organic synthesis methodologies. Studies on the reaction of chloral with substituted anilines, leading to various novel compounds, highlight the versatility of nitrogen-containing compounds in synthesizing diverse organic molecules. High-resolution magnetic resonance spectra and ab initio calculations offer insights into the products' conformations, enabling precise manipulation in organic synthesis (Issac & Tierney, 1996).

Catalytic Applications and Organic Transformations

The utilization of this compound in catalysis and organic transformations is a key area of interest. Research on N-halo reagents, including N-halo amines, underscores their role in various organic functional group transformations. These transformations encompass oxidation reactions, halogenation of compounds, acylation, and more, showcasing the compound's potential as a versatile reagent in organic synthesis (Kolvari et al., 2007).

Biochemical Applications and Toxic Substance Reduction

In biochemical research, the reduction of toxic substances in food has been studied, with lactic acid bacteria (LAB) shown to effectively decrease harmful substances through adsorption or degradation. LAB's interaction with nitrogen-containing compounds like this compound could play a role in reducing the presence of toxic substances in food, improving food safety (Shao et al., 2021).

Environmental and Health Impact Studies

The environmental and health impacts of nitrogen-containing disinfection by-products (N-DBPs), including compounds related to this compound, are critically reviewed. Understanding the formation pathways of N-DBPs and their control is essential for mitigating their presence in drinking water, emphasizing the compound's relevance in environmental health research (Shah & Mitch, 2012).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJSMCFWKBEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261232-70-5
Record name 3-Piperidinamine, N-[(4-chlorophenyl)methyl]-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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